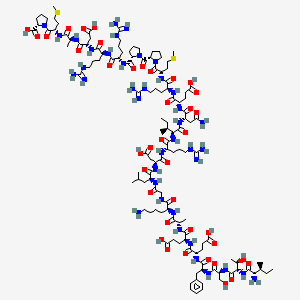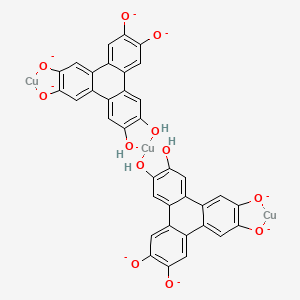
1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenol with 2-bromoethylamine to form the intermediate 2-(4-phenylphenoxy)ethylamine. This intermediate is then reacted with ethyl 4-phenylpiperidine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring, converting it to a piperidine derivative.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
科学的研究の応用
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The phenyl groups and piperidine ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine: Shares a similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidine: Lacks the ethyl ester group.
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]pyrrolidin-1-ium-4-carboxylate: Similar structure but with a pyrrolidine ring.
Uniqueness: Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is unique due to its combination of a piperidine ring, phenyl groups, and an ethyl ester.
特性
CAS番号 |
103097-50-3 |
|---|---|
分子式 |
C28H32BrNO3 |
分子量 |
510.5 g/mol |
IUPAC名 |
ethyl 4-phenyl-1-[2-(4-phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C28H31NO3.BrH/c1-2-31-27(30)28(25-11-7-4-8-12-25)17-19-29(20-18-28)21-22-32-26-15-13-24(14-16-26)23-9-5-3-6-10-23;/h3-16H,2,17-22H2,1H3;1H |
InChIキー |
MGWJPRPZJJFVAO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
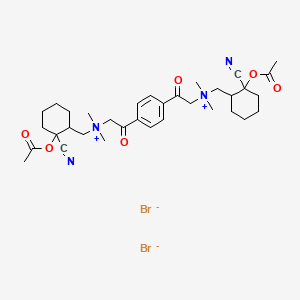
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
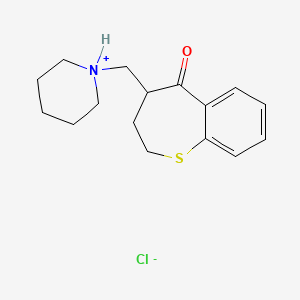

![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
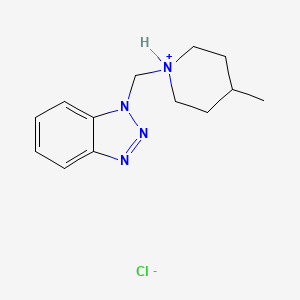
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
